molecular formula C21H21NO6 B11155665 1-[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-D-proline

1-[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-D-proline

Cat. No.: B11155665
M. Wt: 383.4 g/mol
InChI Key: JLNWOVCZWIYBFU-MRXNPFEDSA-N
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Description

1-(2-{3,5,9-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETYL)PYRROLIDINE-2-CARBOXYLIC ACID is a complex organic compound with a unique structure that combines a furochromen ring system with a pyrrolidine carboxylic acid moiety

Preparation Methods

The synthesis of 1-(2-{3,5,9-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETYL)PYRROLIDINE-2-CARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the furochromen ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the acetyl group: This step involves acetylation reactions using reagents such as acetic anhydride or acetyl chloride.

    Attachment of the pyrrolidine ring: This can be done through amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-(2-{3,5,9-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETYL)PYRROLIDINE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or sulfonates to introduce new substituents.

The major products formed from these reactions depend on the specific conditions and reagents used, but can include derivatives with modified functional groups or extended molecular frameworks.

Scientific Research Applications

1-(2-{3,5,9-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETYL)PYRROLIDINE-2-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in the design of novel therapeutics targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-(2-{3,5,9-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETYL)PYRROLIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to modulation of biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(2-{3,5,9-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETYL)PYRROLIDINE-2-CARBOXYLIC ACID can be compared with other similar compounds, such as:

    3,5,9-Trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl derivatives: These compounds share the furochromen core but differ in the attached functional groups.

    Pyrrolidine-2-carboxylic acid derivatives: These compounds have the pyrrolidine carboxylic acid moiety but vary in the substituents on the ring.

The uniqueness of 1-(2-{3,5,9-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETYL)PYRROLIDINE-2-CARBOXYLIC ACID lies in its combination of the furochromen and pyrrolidine carboxylic acid structures, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H21NO6

Molecular Weight

383.4 g/mol

IUPAC Name

(2R)-1-[2-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C21H21NO6/c1-10-9-27-18-12(3)19-14(7-13(10)18)11(2)15(21(26)28-19)8-17(23)22-6-4-5-16(22)20(24)25/h7,9,16H,4-6,8H2,1-3H3,(H,24,25)/t16-/m1/s1

InChI Key

JLNWOVCZWIYBFU-MRXNPFEDSA-N

Isomeric SMILES

CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)N4CCC[C@@H]4C(=O)O)C)C

Canonical SMILES

CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)N4CCCC4C(=O)O)C)C

Origin of Product

United States

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